The synthesis of 3,3'-(Dithiodi-4,1-phenylene)bis-2-propenoic Acid typically involves several steps:
Technical details regarding reaction conditions (temperature, pressure, solvent systems) are crucial for optimizing yield and purity but are often proprietary or specific to research studies.
The molecular formula for 3,3'-(Dithiodi-4,1-phenylene)bis-2-propenoic Acid is , with a molar mass of approximately 246.26 g/mol. Its structure features two propenoic acid groups linked by a dithiodi phenylene moiety.
Key structural characteristics include:
InChI=1S/C14H14O4/c1-17-13(15)9-7-11-3-5-12(6-4-11)8-10-14(16)18-2/h3-10H,1-2H3/b9-7+,10-8+
IFNSXAJHSAPYLB-FIFLTTCUSA-N
The compound's structure can be visualized using molecular modeling software that allows for three-dimensional representations.
As a carboxylic acid derivative, 3,3'-(Dithiodi-4,1-phenylene)bis-2-propenoic Acid participates in various chemical reactions:
These reactions are essential for understanding its potential applications in material science.
The mechanism of action for 3,3'-(Dithiodi-4,1-phenylene)bis-2-propenoic Acid primarily revolves around its ability to participate in polymerization processes:
This mechanism is critical for applications in creating cross-linked polymers or coatings that exhibit enhanced properties.
The physical properties of 3,3'-(Dithiodi-4,1-phenylene)bis-2-propenoic Acid include:
Chemical properties include:
These properties influence its behavior in various chemical environments.
3,3'-(Dithiodi-4,1-phenylene)bis-2-propenoic Acid has several potential applications:
These applications highlight its versatility in industrial and research settings.
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2